Pseudo RACK1

Description

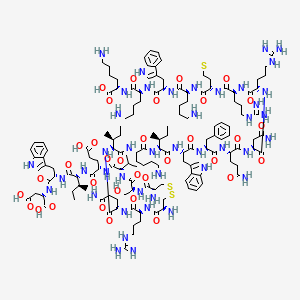

Structure

2D Structure

Properties

Molecular Formula |

C144H225N43O34S3 |

|---|---|

Molecular Weight |

3198.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-5-amino-1-carboxypentyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C144H225N43O34S3/c1-10-76(6)115(186-128(206)98(49-52-110(152)190)171-120(198)94(45-30-59-160-142(154)155)166-118(196)86(149)73-223-224-74-87(150)119(197)183-108(72-188)135(213)184-114(75(4)5)136(214)175-99(50-53-112(192)193)129(207)187-117(78(8)12-3)139(217)181-105(133(211)182-107(141(220)221)68-113(194)195)66-82-71-165-90-40-21-18-37-85(82)90)137(215)174-93(43-24-28-57-147)127(205)185-116(77(7)11-2)138(216)180-104(65-81-70-164-89-39-20-17-36-84(81)89)132(210)177-102(63-79-33-14-13-15-34-79)130(208)172-97(48-51-109(151)189)125(203)179-106(67-111(153)191)134(212)170-96(47-32-61-162-144(158)159)121(199)168-95(46-31-60-161-143(156)157)122(200)173-100(54-62-222-9)126(204)167-92(42-23-27-56-146)124(202)178-103(64-80-69-163-88-38-19-16-35-83(80)88)131(209)169-91(41-22-26-55-145)123(201)176-101(140(218)219)44-25-29-58-148/h13-21,33-40,69-71,75-78,86-87,91-108,114-117,163-165,188H,10-12,22-32,41-68,72-74,145-150H2,1-9H3,(H2,151,189)(H2,152,190)(H2,153,191)(H,166,196)(H,167,204)(H,168,199)(H,169,209)(H,170,212)(H,171,198)(H,172,208)(H,173,200)(H,174,215)(H,175,214)(H,176,201)(H,177,210)(H,178,202)(H,179,203)(H,180,216)(H,181,217)(H,182,211)(H,183,197)(H,184,213)(H,185,205)(H,186,206)(H,187,207)(H,192,193)(H,194,195)(H,218,219)(H,220,221)(H4,154,155,160)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78-,86-,87-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |

InChI Key |

LTAVZZKCZYNJEE-PMCSTDROSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pseudo RACK1 Mechanism of Action in Protein Kinase C (PKC) Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase C (PKC) isozymes are critical mediators of signal transduction, translating a vast array of extracellular signals into cellular responses. The specificity of these responses is tightly controlled by the precise subcellular localization of activated PKC isozymes, a process mediated by anchoring proteins known as Receptors for Activated C Kinase (RACKs). This technical guide delves into a sophisticated autoregulatory mechanism governing the interaction between PKC and its anchoring proteins, centered on a concept known as the "pseudo RACK1" (pRACK1) site. We will elucidate that pRACK1 is not a distinct protein but an intramolecular sequence within PKC itself that mimics the RACK1 binding site. This guide details the mechanism of this "pseudoanchoring" site in maintaining PKC in an inactive state and its role in the activation cascade. Furthermore, we provide quantitative data, detailed experimental protocols for investigating this interaction, and visual diagrams of the signaling pathways to offer a comprehensive resource for professionals in cellular biology and drug development.

Introduction: The PKC-RACK1 Signaling Axis

The Protein Kinase C (PKC) family comprises serine/threonine kinases that are central to cellular signaling, regulating processes from cell proliferation and gene expression to inflammation and apoptosis.[1] The family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1][2] A key feature of PKC regulation is its translocation from the cytosol to specific subcellular compartments upon activation.[2] This translocation is not random; it is orchestrated by anchoring proteins that bind to activated PKC, ensuring the kinase is positioned in proximity to its specific substrates.

The first identified and best-characterized of these anchoring proteins is the Receptor for Activated C Kinase 1 (RACK1).[3] RACK1 is a highly conserved 36-kDa scaffold protein belonging to the WD40-repeat family, which forms a seven-bladed β-propeller structure.[4][5] This structure provides a versatile platform for protein-protein interactions, allowing RACK1 to act as a hub for numerous signaling pathways, including those involving PKCβII.[5][6] The interaction between activated PKC and RACK1 is crucial for the functional specificity of PKC signaling.[7]

A fascinating aspect of this interaction is the discovery of short sequences within PKC that are homologous to RACK1.[8][9] This observation led to the hypothesis of an autoregulatory mechanism, similar to the well-known pseudosubstrate inhibition of the PKC catalytic site. This guide focuses on this autoregulatory site, termed the pseudo-RACK1 or pseudoanchoring site, and its mechanism of action.

The this compound (pRACK1) Concept: An Intramolecular Switch

Contrary to what its name might suggest, this compound is not a separate protein entity. Instead, it is an autoregulatory sequence within the PKC molecule itself.[8][9] This region is homologous to a sequence on the RACK1 protein. The core of the pRACK1 mechanism is that in an inactive PKC conformation, this internal pseudo-RACK1 sequence physically interacts with the RACK-binding site on the same PKC molecule.[8][9][10] This intramolecular association effectively masks the RACK-binding site, preventing it from interacting with its cognate RACK1 anchoring protein.

This "pseudoanchoring" mechanism serves as another layer of regulation, ensuring that only correctly activated PKC can engage with its scaffolding proteins and be localized to the appropriate cellular sites.

Mechanism of Autoinhibition and Activation

The activation of conventional and novel PKC isozymes is initiated by receptor-mediated hydrolysis of membrane phospholipids, generating second messengers like diacylglycerol (DAG) and, for cPKCs, an influx of intracellular calcium (Ca²⁺).[2][11]

-

Inactive State: In the absence of these second messengers, PKC exists in a folded, inactive conformation in the cytosol. The pseudo-RACK1 sequence is bound to the RACK1-binding site, representing a state of intramolecular autoinhibition.[9]

-

Activation: The binding of DAG and Ca²⁺ to their respective domains (C1 and C2) on PKC induces a significant conformational change.[11] This change has two critical consequences: it displaces the pseudosubstrate from the catalytic site, activating the kinase, and it exposes the RACK-binding site by dislodging the pseudo-RACK1 sequence.[8][9]

-

RACK1 Binding and Translocation: With the RACK-binding site now accessible, PKC is free to associate with RACK1, which anchors the active enzyme to specific locations, such as the plasma membrane or cytoskeleton, thereby enabling the phosphorylation of localized substrates.[2][7]

Agonistic Action of Synthetic pRACK1 Peptides

Crucially, the pseudo-RACK1 hypothesis was substantiated by experiments using synthetic peptides. A peptide designed to mimic the sequence of the pseudo-RACK1 site in PKC was found to modulate PKC function directly.[8][10] This pRACK1 peptide, but not a homologous peptide from RACK1, was shown to bind and activate PKC even in the absence of traditional activators like DAG and Ca²⁺.[8][9]

This suggests the peptide acts as an agonist, likely by competing with the intramolecular pRACK1 sequence for binding to the RACK-binding site, thereby stabilizing an active conformation of the enzyme.[10] This finding provides a powerful chemical tool for studying PKC function and represents a potential avenue for therapeutic intervention.

Quantitative Data Summary

The study of the pRACK1 mechanism has generated quantitative data that underscores its biological relevance. The following table summarizes key findings from seminal studies.

| Parameter | Description | Value / Observation | Isozyme(s) | Reference |

| PKC Concentration | Concentration of rat brain PKC preparation used in binding assays. | ~5 nM | Mixed | [10] |

| Peptide Binding | The pRACK1 peptide derived from PKC binds to PKC isozymes immobilized on nitrocellulose. | Binding detected for β-PKC and ε-PKC. | β, ε | [10] |

| Peptide Agonism | The pRACK1 peptide activates PKC in the absence of standard activators. | Induces PKC autophosphorylation and substrate phosphorylation. | Not specified | [8][10] |

| In Vivo Effect | The pRACK1 peptide was tested for its ability to induce germinal vesicle breakdown (GVBD) in oocytes, a PKC-mediated process. | Induced GVBD in the absence of insulin stimulation. | Not specified | [10] |

| Peptide Specificity | A homologous peptide derived from the RACK1 sequence was tested for activity. | Did not modulate PKC function in vitro or in vivo. | Not specified | [8][9] |

Key Experimental Protocols

Investigating the pRACK1 mechanism requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: In Vitro PKC-Peptide Binding Assay (Overlay Assay)

This protocol is adapted from methodologies used to demonstrate the direct interaction between PKC and the synthetic pRACK1 peptide.[10]

Objective: To determine if a specific PKC isozyme can directly bind to an immobilized synthetic peptide corresponding to the pRACK1 sequence.

Materials:

-

Synthetic pRACK1 peptide and control peptides (e.g., RACK1-homologous peptide).

-

Nitrocellulose membrane.

-

Purified PKC isozyme preparation (~5 nM).

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 0.2 M NaCl, 0.1 mM CaCl₂, 12 mM 2-mercaptoethanol, 0.1% PEG, protease inhibitors (e.g., leupeptin at 5 µg/ml, soybean trypsin inhibitor at 10 µg/ml).

-

Wash Buffer: Binding buffer without protease inhibitors.

-

Primary antibody specific to the PKC isozyme of interest.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagent (ECL).

Procedure:

-

Peptide Immobilization: Spot serial dilutions of the synthetic peptide (e.g., starting from 100 pmol) onto a dry nitrocellulose membrane. Allow to air dry completely.

-

Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.

-

PKC Incubation: Wash the membrane briefly with Binding Buffer. Incubate the membrane with the purified PKC preparation (e.g., ~5 nM in Binding Buffer) for 30 minutes at room temperature with gentle agitation.

-

Washing: Wash the membrane extensively with Wash Buffer (e.g., 3 x 10 minutes) to remove unbound PKC.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

-

Washing: Wash the membrane as in step 4.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane extensively one final time. Apply the chemiluminescence reagent according to the manufacturer's instructions and visualize the signal using an appropriate imaging system. A positive signal on the spots indicates a direct interaction.

Protocol: In Vitro Kinase Activity Assay

Objective: To measure the effect of the pRACK1 peptide on the catalytic activity of PKC.

Materials:

-

Purified PKC isozyme.

-

Synthetic pRACK1 peptide.

-

PKC substrate (e.g., histone H1 or a specific peptide substrate).

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, lipid vesicles (phosphatidylserine and DAG).

-

[γ-³²P]ATP.

-

Phosphocellulose paper or SDS-PAGE equipment.

-

Scintillation counter or phosphorimager.

Procedure:

-

Reaction Setup: Prepare reaction tubes on ice. For each reaction, add Kinase Buffer, the PKC substrate, and the desired concentration of the pRACK1 peptide or vehicle control.

-

Enzyme Addition: Add the purified PKC enzyme to each tube.

-

Initiate Reaction: Transfer tubes to a 30°C water bath to equilibrate. Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer.

-

Quantification:

-

Phosphocellulose: Wash the papers to remove unincorporated ATP, then measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE, dry the gel, and visualize the phosphorylated substrate using a phosphorimager.

-

-

Analysis: Compare the kinase activity in the presence of the pRACK1 peptide to the control conditions (basal, and fully activated with PS/DAG) to determine its agonistic effect.

Functional Implications and Therapeutic Potential

The pseudo-RACK1 autoregulatory mechanism provides a crucial checkpoint in PKC signaling, ensuring that the kinase is only directed to its anchoring proteins after receiving a bona fide activation signal.[8][9] This prevents spurious signaling and contributes to the high fidelity of the PKC pathway.

The ability of synthetic pRACK1 peptides to act as PKC agonists opens up exciting possibilities:

-

Research Tools: These peptides serve as specific tools to activate PKC isozymes independently of upstream signaling events, allowing researchers to dissect the downstream consequences of activating a particular PKC pathway.[7]

-

Drug Development: As direct modulators of PKC activity, pRACK1-based peptides or peptidomimetics could be developed as therapeutic agents.[12] For conditions where PKC activity is deficient, a pRACK1 agonist could restore signaling. For example, pRACK1 pseudosubstrates have been used to directly activate PKCβ to study its role in immune cell activation.[7]

Conclusion

The concept of the pseudo-RACK1 site represents a sophisticated layer of intramolecular regulation within the Protein Kinase C family. This internal "pseudoanchor" plays a vital role in maintaining the inactive state of the enzyme and gating its interaction with the RACK1 scaffold protein. By understanding this mechanism, researchers gain deeper insight into the spatiotemporal control of PKC signaling. The successful use of synthetic pRACK1 peptides as agonists not only validates the model but also provides powerful probes for both basic research and the development of novel therapeutic strategies aimed at modulating PKC activity with high specificity.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Protein kinase C - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Receptor for Activated C Kinase in Plant Signaling: Tale of a Promiscuous Little Molecule [frontiersin.org]

- 4. Functional importance and structure of small ribosomal protein RACK1 [passer.garmian.edu.krd]

- 5. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

The Discovery and Development of Pseudo RACK1: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of Pseudo RACK1 and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of Protein Kinase C (PKC) signaling. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying molecular pathways.

Introduction: The Concept of a "Pseudo-Anchoring" Site

The discovery of this compound originated from the observation of short sequences of homology between Protein Kinase C (PKC) and its intracellular receptor, the Receptor for Activated C-Kinase 1 (RACK1).[1] This led to the hypothesis that, similar to the pseudosubstrate autoregulatory sequence in PKC, there might also exist a "pseudo-RACK1" binding site within the PKC enzyme itself.[1] This site, it was proposed, could function as an intramolecular clamp, holding PKC in an inactive conformation.

Subsequent research confirmed this hypothesis with the identification of a peptide derived from the C2 region of β-PKC, termed "this compound".[1] This peptide was found to act as an agonist, activating PKC even in the absence of traditional activators like diacylglycerol and calcium.[1] This discovery opened a new avenue for understanding and manipulating PKC signaling.

The this compound Peptide

The original this compound is a hexapeptide with the sequence SVEIWD , derived from the C2 domain of β-PKC.[1] For experimental use, particularly in cell-based assays, a cell-permeable version known as "RACK1 pseudosubstrate" was developed. This is a chimeric peptide that links the this compound sequence to a carrier peptide, typically derived from the Antennapedia protein, to facilitate its uptake into intact cells.[2] A common sequence for this chimeric peptide is KKWKMRRNQFWIKIQRC-CSVEIWD *, where the two parts are joined by a disulfide bridge.[3][4]

Mechanism of Action

This compound functions as a selective agonist of PKC.[1] In an inactive state, the pseudo-RACK1 sequence within PKC is thought to bind to the RACK1-binding site on the same PKC molecule, creating an autoinhibitory conformation.[1] When exogenous this compound peptide is introduced, it competes for this binding site, displacing the intramolecular interaction. This disruption mimics the conformational change that occurs upon binding of activated PKC to its scaffolding protein RACK1, thereby stabilizing the active conformation of PKC.[1]

This activation of PKC then allows it to phosphorylate its downstream substrates, initiating a cascade of cellular responses.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of this compound and its derivatives.

Table 1: In Vitro Effects of this compound on PKC

| Parameter | Peptide | Concentration | Result | Reference |

| Binding to β-PKC | Pseudo-RACK1 (SVEIWD) | 1 µM | Significant binding observed in overlay assay | [1] |

| PKC Autophosphorylation | Pseudo-RACK1 (SVEIWD) | 1 µM | Induced PKC autophosphorylation | [1] |

| PKC Kinase Activity | Pseudo-RACK1 (SVEIWD) | 1 µM | Increased histone phosphorylation by PKC | [1] |

Table 2: Cellular Effects of RACK1 Pseudosubstrate on Immune Cells

| Cell Type | Parameter | Treatment | Concentration | Result | Reference |

| THP-1 cells | IL-8 Production | RACK1 pseudosubstrate | 2.5 µM | Induced IL-8 production | [3] |

| THP-1 cells | CD86 Expression | RACK1 pseudosubstrate | 2.5 µM | Induced CD86 expression | [3] |

| Human Leukocytes (Young Donors) | IL-8 Production | RACK1 pseudosubstrate | 1 µM | Induced IL-8 production | [5] |

| Human Leukocytes (Old Donors) | IL-8 Production | RACK1 pseudosubstrate | 1 µM | Induced IL-8 production | [5] |

| Human Leukocytes (Old Donors) | IFN-γ Production | RACK1 pseudosubstrate | 1 µM & 2.5 µM | Modest but significant increase | [3] |

Experimental Protocols

In Vitro PKC Binding Assay (Overlay Assay)

This protocol is adapted from Ron and Mochly-Rosen, 1995.[1]

-

Preparation of Peptides: Synthesize peptides (e.g., Pseudo-RACK1) and conjugate them to a carrier protein like bovine serum albumin (BSA).

-

Electrophoresis and Transfer: Separate purified PKC isozymes by SDS/PAGE and transfer the proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubation with Peptides: Incubate the membrane with the peptide-BSA conjugate (e.g., 1 µM) in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane extensively with TBST to remove unbound peptide.

-

Detection: Incubate the membrane with a primary antibody against the carrier protein (e.g., anti-BSA) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the bound peptide-conjugate using a chemiluminescence substrate and imaging system.

Whole Blood Assay for Cytokine Production

This protocol is adapted from studies on the immunostimulatory effects of RACK1 pseudosubstrate.[5]

-

Blood Collection: Collect whole blood from donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Stimulation: Dilute the whole blood with sterile culture medium (e.g., RPMI 1640). Add RACK1 pseudosubstrate to the desired final concentration (e.g., 1 µM or 2.5 µM). Include appropriate controls (e.g., vehicle, other stimuli like LPS).

-

Incubation: Incubate the treated blood cultures at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24 or 48 hours).

-

Plasma Collection: Centrifuge the culture tubes to pellet the blood cells. Collect the supernatant (plasma).

-

Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, IL-8, TNF-α, IFN-γ) in the collected plasma using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Calculate the cytokine concentrations and compare the results between different treatment groups.

Signaling Pathways and Cellular Responses

The activation of PKC by this compound can trigger various downstream signaling pathways, depending on the cell type and the specific PKC isozymes involved. In immune cells, for instance, PKC activation is a key step in the response to various stimuli.

Development and Therapeutic Potential

The ability to selectively activate specific PKC isozymes with peptides like this compound holds therapeutic promise.[6] However, the development of peptide-based drugs faces challenges, including bioavailability and stability. Much of the research on PKC modulators has focused on inhibitors for conditions like cancer.[7] Despite these hurdles, the targeted activation of PKC is being explored for various conditions. For instance, selective PKC activators have been investigated for their potential in neurodegenerative diseases and ischemic injury.[8][9]

The development of "second-generation" peptide regulators of PKC, which may target other protein-protein interactions involving PKC, could offer even greater specificity and therapeutic potential.[6] While no clinical trials specifically for this compound have been identified, the broader field of peptide-based PKC modulators continues to be an active area of research.[10][11] The transition from a research tool to a clinical therapeutic will require further optimization of these peptides to improve their drug-like properties.

References

- 1. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Modulators of Src Activity in G1 Regulate Entry into S Phase and Proliferation of NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rationally designed peptide regulators of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Dual Nature of Pseudo RACK1: A Technical Guide to the RACK1 Scaffolding Protein and its Agonist Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amino acid sequence, structure, and function of the Receptor for Activated C Kinase 1 (RACK1), a versatile scaffolding protein, and its related peptide agonist, often referred to as "Pseudo RACK1." This document delves into the molecular details of RACK1, presenting quantitative data, experimental methodologies, and visual representations of its key signaling pathways to facilitate further research and therapeutic development.

Introduction: Distinguishing RACK1 and the "this compound" Peptide

It is crucial to differentiate between two entities often associated with the term "this compound":

-

RACK1 (Receptor for Activated C Kinase 1 or GNB2L1): A highly conserved, 35 kDa scaffolding protein that is a core component of the eukaryotic 40S ribosomal subunit.[1] It plays a pivotal role in a multitude of cellular processes by mediating protein-protein interactions and assembling signaling complexes. Its structure, a seven-bladed β-propeller, provides a platform for the binding of a diverse array of signaling molecules.[2]

-

"this compound" Peptide: A synthetic peptide with the sequence KKWKMRRNQFWIKIQRC CSVEIWD*.[3] This peptide acts as a potent and selective agonist of Protein Kinase C (PKC), specifically interacting with the β-isoform of PKC at its autoregulatory site.[3] It is a valuable tool for studying PKC activation and its downstream signaling events in the absence of traditional PKC activators.[4][5]

This guide will focus primarily on the full-length RACK1 protein (GNB2L1) while providing relevant information about the "this compound" peptide as an experimental tool.

Amino Acid Sequence and Structural Overview of Human RACK1 (GNB2L1)

The human RACK1 protein, encoded by the GNB2L1 gene, is a 317-amino acid protein with a molecular mass of approximately 35.077 kDa.[6]

Amino Acid Sequence

The canonical amino acid sequence of human RACK1 (UniProt ID: P63244) is as follows:

Three-Dimensional Structure

The three-dimensional structure of human RACK1 has been determined by X-ray crystallography (PDB ID: 4AOW) at a resolution of 2.45 Å.[7][8] The protein folds into a highly stable seven-bladed β-propeller structure. Each "blade" is composed of a four-stranded anti-parallel β-sheet. This toroidal structure creates a central channel and a large surface area, ideal for its function as a scaffolding protein that facilitates numerous protein-protein interactions.[2]

Quantitative Data

The following tables summarize key quantitative data related to RACK1.

| Property | Value | Reference(s) |

| Molecular Weight (Human) | 35,077 Da | [6] |

| Number of Amino Acids | 317 | [6] |

| Half-maximal Src binding | ~8 nM (for GST-RACK1) | [9] |

| RACK1-40S Ribosome Kd | ~10 pM (estimated) | [10] |

Table 1: Physicochemical and Binding Properties of RACK1.

Experimental Protocols

This section details methodologies for key experiments used to study RACK1 structure and function.

X-ray Crystallography of Human RACK1

This protocol is based on the methodology used to solve the crystal structure of human RACK1 (PDB: 4AOW).[11]

-

Protein Expression and Purification: Human RACK1 is expressed in a suitable expression system (e.g., E. coli) and purified using standard chromatographic techniques.

-

Crystallization:

-

Initial crystal screening is performed using commercially available screens.

-

Optimized crystals are grown using the hanging-drop vapor diffusion method.

-

A typical crystallization condition is 100 mM CHES pH 9.5, 20% (w/v) PEG 8000, with a protein concentration of 8 mg/ml.[11]

-

Crystals are grown at 291 K (18°C).

-

-

Data Collection and Processing:

Co-Immunoprecipitation to Study RACK1 Interactions

This protocol is a general method to investigate the interaction of RACK1 with a protein of interest (Protein X).

-

Cell Lysis: Cells expressing both RACK1 and Protein X are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody specific to Protein X is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G agarose beads are added to capture the antibody-antigen complex.

-

-

Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting:

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against RACK1 to detect its presence in the immunocomplex.

-

In Vitro Ribosome Interaction Assay

This assay can be used to study the binding of RACK1 to ribosomes.[12]

-

Plate Coating: 96-well plates are coated with cell lysate from RACK1-downregulated cells.

-

Blocking: Non-specific binding sites are blocked with a solution of 5% BSA in PBS.

-

Incubation with Ribosomes: Purified ribosomes are added to the wells and incubated to allow binding to the coated lysate.

-

Incubation with Labeled RACK1: Fluorescently or otherwise tagged RACK1 is added to the wells and incubated.

-

Washing: The wells are washed to remove unbound RACK1.

-

Detection: The amount of bound RACK1 is quantified by measuring the signal from the tag (e.g., fluorescence).

Signaling Pathways Involving RACK1

RACK1 acts as a central hub in several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.

RACK1 in Protein Kinase C (PKC) Signaling

RACK1 was initially identified as a receptor for activated PKCβII.[13][14] It binds to and stabilizes the active conformation of PKC, shuttling it to specific subcellular locations to phosphorylate its substrates.[13][15]

Caption: RACK1 scaffolds activated PKC, facilitating substrate phosphorylation.

RACK1 in Src Kinase Signaling

RACK1 can directly bind to the SH2 domain of Src family kinases, leading to the inhibition of their kinase activity.[9] This interaction plays a role in regulating cell growth and proliferation.

Caption: RACK1 inhibits Src kinase activity through direct binding.

RACK1 in MAPK/JNK Signaling Pathway

RACK1 serves as a scaffold to link PKC activation to the c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[16]

Caption: RACK1 facilitates the activation of the JNK signaling pathway.

Conclusion

RACK1 (GNB2L1) is a fundamentally important scaffolding protein with a unique seven-bladed β-propeller structure that enables it to orchestrate a wide range of cellular signaling events. Its interaction with key kinases such as PKC and Src, as well as its role in the ribosome, places it at the crossroads of signal transduction and protein synthesis. The "this compound" peptide serves as a valuable chemical tool to dissect the intricacies of PKC signaling. A thorough understanding of RACK1's structure, interactions, and regulation is paramount for developing novel therapeutic strategies targeting the numerous pathways it governs.

References

- 1. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]

- 2. rcsb.org [rcsb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. rcsb.org [rcsb.org]

- 8. wwPDB: pdb_00004aow [wwpdb.org]

- 9. RACK1, a Receptor for Activated C Kinase and a Homolog of the β Subunit of G Proteins, Inhibits Activity of Src Tyrosine Kinases and Growth of NIH 3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RACK1 on and off the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of human Rack1 protein at a resolution of 2.45 Å - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RACK1 Specifically Regulates Translation through Its Binding to Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RACK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pseudo RACK1 in Elucidating PKC Beta Isoform Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Pseudo RACK1, a key synthetic peptide agonist, and its instrumental role in the investigation of Protein Kinase C (PKC) beta isoforms. PKCβ plays a crucial role in a myriad of cellular processes, and its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. This compound serves as a powerful tool to dissect the specific functions of PKCβ by directly activating the kinase, thereby enabling detailed study of its downstream signaling pathways and cellular consequences. This document outlines the molecular mechanisms of this compound action, presents detailed experimental protocols for its use, summarizes key quantitative data from seminal studies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The PKC Beta-RACK1 Axis

Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to signal transduction, governing processes such as cell growth, differentiation, and apoptosis. The beta isoforms, PKCβI and PKCβII, are of particular interest due to their involvement in immune responses, cancer progression, and diabetic complications.[1] The activity and subcellular localization of PKC isoforms are tightly regulated. A key regulator of PKCβII is the Receptor for Activated C-Kinase 1 (RACK1), a scaffolding protein encoded by the ZMYND8 gene.[2][3] RACK1 binds to activated PKCβII, stabilizing its active conformation and facilitating its translocation to specific cellular compartments, thereby ensuring the phosphorylation of appropriate substrates.[4]

This compound: A Specific Agonist of PKC Beta

To study the specific roles of PKCβ, researchers utilize a synthetic peptide known as this compound. This peptide is derived from a region of PKC itself that mimics the binding site on RACK1.[5][6]

Mechanism of Action

In its inactive state, an autoregulatory "pseudo-RACK1" sequence within PKC is thought to interact with the RACK1-binding site on the same PKC molecule, preventing its activation and interaction with the actual RACK1 protein.[5][6][7] this compound, when introduced into the system, competitively binds to this RACK1-binding site on PKC, displacing the intramolecular inhibitory interaction. This binding event induces a conformational change that activates the kinase, even in the absence of canonical activators like diacylglycerol and Ca2+.[5][8] This direct and specific activation makes this compound an invaluable tool for isolating the effects of PKCβ activation.

Experimental Applications and Protocols

This compound is widely used in cell-based assays to investigate the downstream consequences of PKCβ activation. Below are detailed protocols for key experiments.

Analysis of PKCβII Translocation

Activation of PKCβII by this compound induces its translocation from the cytosol to the cell membrane. This can be visualized and quantified by Western blotting of subcellular fractions.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 1-5 µM) for a short duration (e.g., 5 minutes).[9]

-

-

Subcellular Fractionation:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

-

Incubate on ice for 15 minutes and then lyse the cells using a Dounce homogenizer.

-

Centrifuge the lysate at 1,000 x g for 10 minutes to pellet nuclei and unlysed cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.

-

-

Western Blot Analysis:

-

Resuspend the membrane pellet in a suitable buffer (e.g., RIPA buffer).

-

Determine the protein concentration of both cytosolic and membrane fractions using a BCA assay.

-

Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.[9]

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against PKCβII overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and quantify band intensities using densitometry software. Normalize to a loading control such as β-actin for each fraction.[9]

-

Measurement of Downstream Biomarkers

Activation of PKCβ by this compound in immune cells leads to the upregulation of surface markers like CD86 and the secretion of cytokines such as IL-8.[10]

Experimental Protocols:

A. CD86 Expression by Flow Cytometry:

-

Cell Treatment: Treat THP-1 cells with a dose-range of this compound (e.g., 0.5-5 µM) for 24 hours.[10]

-

Staining:

-

Harvest and wash the cells with FACS buffer (PBS with 1% BSA).

-

Incubate the cells with a fluorochrome-conjugated anti-CD86 antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the mean fluorescence intensity (MFI) of CD86 expression.

-

B. IL-8 Secretion by ELISA:

-

Cell Treatment and Supernatant Collection: Treat THP-1 cells as described above (24 hours with this compound).[10]

-

ELISA:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant.

-

Perform a sandwich ELISA for IL-8 according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength and calculate the concentration of IL-8 based on a standard curve.

-

Quantitative Data Summary

The following tables summarize quantitative findings from studies utilizing this compound to activate PKCβ.

Table 1: Effect of this compound on PKCβII Translocation in THP-1 Cells

| Treatment | Duration | Fold Increase in Membrane PKCβII (vs. Control) | Reference |

| 2.5 µM this compound | 5 min | ~2.5 | [9] |

| 5 µM this compound | 5 min | ~3.0 | [9] |

Table 2: Dose-Dependent Effects of this compound on Immune Markers in THP-1 Cells (24h Treatment)

| This compound Conc. | CD86 Expression (% of Control) | IL-8 Release (pg/mL) | Reference |

| 0.5 µM | ~150 | ~200 | [10] |

| 1 µM | ~200 | ~400 | [10] |

| 2.5 µM | ~250 | ~600 | [10] |

| 5 µM | ~300 | ~800 | [10] |

Signaling Pathways Activated by this compound

The activation of PKCβ by this compound initiates a signaling cascade that leads to defined cellular responses. A key pathway involves the phosphorylation of Heat Shock Protein 27 (Hsp27), which is implicated in the subsequent upregulation of CD86 and IL-8 production.[10]

Furthermore, RACK1 itself is a hub for multiple signaling pathways, and by activating PKCβ, this compound can indirectly influence these networks. For instance, RACK1 can mediate the activation of JNK by PKC.[11][12]

Role in Drug Development

Understanding the specific consequences of PKCβ activation is crucial for the development of targeted therapeutics. By using this compound, researchers can:

-

Validate PKCβ as a therapeutic target: By mimicking the activation of PKCβ and observing the cellular outcomes, the potential effects of a PKCβ-activating drug can be predicted.

-

Screen for inhibitors: this compound can be used to activate PKCβ in cell-based or biochemical assays, which can then be used to screen for compounds that inhibit this activation or its downstream effects.

-

Elucidate mechanisms of drug action: If a drug is hypothesized to act through PKCβ, this compound can be used as a positive control to confirm that the observed cellular effects are indeed mediated by this kinase.

Conclusion

This compound is a powerful and specific tool for the direct activation of PKCβ isoforms. Its use has been pivotal in dissecting the downstream signaling pathways and cellular functions regulated by this important kinase. For researchers in both academic and industrial settings, this compound provides a robust method to investigate the roles of PKCβ in health and disease, and to explore its potential as a therapeutic target. The experimental protocols and data presented in this guide offer a solid foundation for the effective application of this valuable research tool.

References

- 1. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. ZMYND8 zinc finger MYND-type containing 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. RACK1 mediates activation of JNK by protein kinase C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pseudo RACK1 Binding Site on Protein Kinase C

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the pseudo RACK1 (ψRACK) autoregulatory site within Protein Kinase C (PKC), detailing its role in enzyme activation, interaction with the scaffolding protein RACK1, and its potential as a therapeutic target.

Introduction: The PKC-RACK1 Signaling Axis

Protein Kinase C (PKC) comprises a family of serine/threonine kinases that are central to a vast number of signal transduction pathways, governing processes such as cell proliferation, differentiation, and apoptosis. The functional specificity of individual PKC isozymes, which often coexist within the same cell, is not merely determined by their substrate specificity but critically by their precise subcellular localization. This spatial and temporal regulation is achieved through interactions with specific anchoring and scaffolding proteins.

Among the most crucial of these partners is the Receptor for Activated C Kinase 1 (RACK1) , a highly conserved 36-kDa intracellular scaffold protein.[1][2] RACK1 binds to activated PKC isozymes, particularly PKCβII, tethering them to specific cellular compartments, such as membranes or the cytoskeleton, thereby placing the kinase in close proximity to its intended substrates and modulating downstream signaling events.[3][4] A key example is the RACK1-dependent activation of the JNK signaling cascade by PKC.[5][6][7]

The interaction between PKC and RACK1 is tightly regulated. Foundational research has uncovered a sophisticated autoregulatory mechanism within PKC itself: an intramolecular interaction site termed the This compound (ψRACK) binding site , or the "pseudoanchoring site."[1][8] This site, which bears sequence homology to a region on RACK1, plays a pivotal role in maintaining PKC in an inactive state and represents a key conformational switch that controls PKC's ability to engage with RACK1. This guide provides a detailed technical overview of this critical regulatory domain.

The this compound (ψRACK) Autoregulatory Site

The ψRACK site is an internal sequence within the regulatory domain of PKC that mimics the PKC-binding site on RACK1.[9] This homology allows it to function as an intramolecular inhibitor, sterically hindering the true RACK1 binding site.

Location and Sequence Homology

The ψRACK site was first identified in βPKC and is located within the C2 domain.[10] The sequence SVEIWD (amino acids 241-246) in PKCβII is homologous to the sequence SIKIWD found in the sixth WD40 repeat of RACK1.[9][10] A notable difference is the substitution of a basic lysine (K) in RACK1 with an acidic glutamate (E) in PKCβII. This charge difference is believed to confer a lower affinity to the intramolecular (PKC-ψRACK) interaction compared to the intermolecular (PKC-RACK1) interaction, allowing activators to disrupt the autoinhibition and promote binding to the high-affinity RACK1 scaffold.[9] Similar ψRACK sites have been identified in other conventional and novel PKC isozymes.[3]

Mechanism of Autoregulation

The prevailing model suggests that PKC exists in a dynamic equilibrium between a "closed," inactive conformation and an "open," active state.[1][3]

-

Inactive State (Closed Conformation): In the absence of activating signals (e.g., diacylglycerol, Ca²⁺), the ψRACK site, located on the C2 domain, physically interacts with the RACK1-binding site, which resides on both the C2 and V5 domains of PKC.[3][11][12] This intramolecular clamp, along with the pseudosubstrate domain's interaction with the catalytic site, maintains the enzyme in a catalytically repressed and closed state, preventing its association with RACK1.[1][8]

-

Active State (Open Conformation): Upon cellular stimulation, second messengers bind to the regulatory domains of PKC. This induces a major conformational change, causing the dissociation of both the pseudosubstrate and the ψRACK sites from their respective intramolecular binding partners. The now-exposed RACK1-binding site is free to interact with the RACK1 scaffold protein, leading to the translocation of the activated PKC-RACK1 complex to specific subcellular locations to phosphorylate target substrates.[1][4]

References

- 1. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor for activated C kinase 1 - Wikipedia [en.wikipedia.org]

- 3. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RACK1 mediates activation of JNK by protein kinase C [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [iro.uiowa.edu]

- 7. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An autoregulatory region in protein kinase C: the pseudoanchoring site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. Binding specificity for RACK1 resides in the V5 region of beta II protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Preliminary Studies on Pseudo RACK1 Effects in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa intracellular scaffold protein belonging to the tryptophan-aspartate (WD) repeat family.[1][2] Its seven-bladed beta-propeller structure allows it to interact with a multitude of signaling partners, playing a crucial role in assembling and dismantling complex signaling pathways.[2][3] In the nervous system, RACK1 is implicated in a wide array of functions, including neural development, synaptic plasticity, and stress responses.[1][3]

This technical guide focuses on "Pseudo RACK1," a term referring to a synthetic peptide derived from the C2 domain of Protein Kinase C beta (PKCβ). This peptide, also known as a RACK1 pseudosubstrate, acts as a modulator of the RACK1-PKC interaction.[2] While direct preliminary studies on the effects of this this compound peptide specifically in neurons are limited, this guide will synthesize the existing data from non-neuronal cells and extrapolate its potential applications and effects in a neuronal context, based on the well-established roles of RACK1 and PKC in neuronal signaling. This document provides researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to investigate the therapeutic and research potential of modulating RACK1 signaling in neurons.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the RACK1 pseudosubstrate in human leukocytes. These findings, while not from neuronal cells, provide a basis for designing experiments to investigate the dose-dependent effects of this compound in neurons.

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| IL-6 Production | Leukocytes (Old Donors) | RACK1 Pseudosubstrate | 1 µM | Statistically significant increase | [2] |

| IL-8 Production | Leukocytes (Young & Old Donors) | RACK1 Pseudosubstrate | 1 µM / 2.5 µM | Induced production | [2] |

| CD86 Expression | Leukocytes (Young & Old Donors) | RACK1 Pseudosubstrate | 1 µM / 2.5 µM | Induced expression | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been used to study the effects of the RACK1 pseudosubstrate and can be adapted for neuronal cell cultures.

Cell Culture and Treatment with RACK1 Pseudosubstrate

-

Objective: To expose neuronal cell cultures to the RACK1 pseudosubstrate to assess its effects.

-

Protocol:

-

Cell Seeding: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) at a suitable density in appropriate culture medium.

-

Pseudosubstrate Preparation: The RACK1 pseudosubstrate consists of a peptide from the C2 domain of PKCβ linked via a disulfide bridge to an Antennapedia domain vector peptide for cell permeation.[2] Reconstitute the lyophilized peptide in sterile, nuclease-free water or a suitable buffer as per the manufacturer's instructions.

-

Treatment: Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the desired concentrations of the RACK1 pseudosubstrate (e.g., 1 µM and 2.5 µM as a starting point based on previous studies).[2]

-

Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours).[2] The Antennapedia peptide facilitates the uptake of the activator peptide into the cells, where the disulfide bond is reduced, releasing the active peptide.[2][4]

-

Cytokine Production Assay (ELISA)

-

Objective: To quantify the production of cytokines by neurons or glial cells in response to RACK1 pseudosubstrate treatment.

-

Protocol:

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines of interest (e.g., TNF-α, IL-6). Use commercially available ELISA kits and follow the manufacturer's protocols.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the cytokines based on a standard curve.

-

Flow Cytometry for Surface Marker Expression

-

Objective: To analyze the expression of cell surface markers on neurons or microglia in response to the RACK1 pseudosubstrate.

-

Protocol:

-

Cell Harvesting: Gently detach the cells from the culture plate.

-

Staining: Incubate the cells with fluorescently labeled antibodies specific to the surface markers of interest (e.g., markers of neuronal activation or microglial activation).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[2]

-

Signaling Pathways and Visualizations

RACK1 is a central hub for numerous signaling pathways in neurons. The this compound peptide is expected to modulate these pathways by interfering with the RACK1-PKC interaction.

RACK1-PKC Signaling Pathway

RACK1 was initially identified as a receptor for activated PKC.[2] Upon activation, PKC translocates to different cellular compartments where it binds to RACK1. This interaction is crucial for the substrate specificity of PKC. The this compound peptide, derived from a homologous region in PKC, is thought to act as a competitive modulator of this binding.[5]

Caption: RACK1-PKC signaling modulation by this compound.

Experimental Workflow for Investigating this compound in Neurons

The following workflow outlines a logical sequence of experiments to characterize the effects of the this compound peptide in a neuronal context.

Caption: Proposed workflow for neuronal this compound studies.

RACK1's Role in Neuronal Development

RACK1 is essential for proper neural development, including axon guidance and neurite extension.[1] It acts as a scaffold for proteins like focal adhesion kinase (FAK) and is involved in local translation within the growth cone, which is critical for axon outgrowth.[1] Both knockdown and overexpression of RACK1 have been shown to result in shorter axons, indicating that appropriate levels of RACK1 are necessary for normal development.[1]

Caption: RACK1's involvement in neuronal development.

Conclusion

While the direct investigation of "this compound" peptides in neurons is a nascent field, the foundational knowledge of RACK1's multifaceted roles in the nervous system provides a strong rationale for its exploration. The RACK1 pseudosubstrate offers a valuable tool to dissect the intricate signaling networks governed by the RACK1-PKC interaction. The experimental frameworks and conceptual models presented in this guide are intended to equip researchers with the necessary information to design and execute studies that will illuminate the therapeutic potential of modulating RACK1 signaling for a variety of neurological disorders. Future research in this area will be critical to understanding the precise effects of this compound in neurons and its viability as a novel drug development target.

References

- 1. RACK1 regulates neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Something went wrong... [elsc.huji.ac.il]

- 4. This compound | TargetMol [targetmol.com]

- 5. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pseudo RACK1 in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa intracellular scaffold protein belonging to the tryptophan-aspartate (WD) repeat protein family.[1][2] RACK1 is a versatile protein, playing crucial roles in assembling and dismantling complex signaling pathways.[1] It was initially identified as an anchoring protein for activated protein kinase C (PKC), specifically interacting with PKCβII.[1][2] By stabilizing the active conformation of PKCβII and promoting its translocation, RACK1 is a key mediator in a variety of cellular functions, including cell growth, differentiation, gene expression, and immune responses.[1]

Pseudo RACK1 is a cell-permeable peptide that acts as a potent and specific agonist of Protein Kinase C (PKC).[3][4][5] It consists of a peptide sequence derived from the C2 domain of PKCβ, which is responsible for binding to RACK1.[6][7] This peptide is linked to the Antennapedia domain, a cell-penetrating peptide that facilitates its rapid uptake into intact cells.[6][7] Once inside the cell, the disulfide bond linking the two peptides is reduced, releasing the active PKC-activating peptide.[6][7] This allows for the direct and specific activation of PKC-dependent signaling pathways, bypassing the need for upstream signaling events. These characteristics make this compound a valuable tool for studying PKC signaling in primary cell cultures.

Principle of Action

This compound mimics the binding of activated PKC to its receptor, RACK1. This interaction is crucial for the proper localization and function of PKC. The this compound peptide competes with the endogenous inhibitory pseudosubstrate region of PKC, leading to the constitutive activation of the kinase.[3] The attached Antennapedia peptide ensures efficient delivery of the active peptide across the plasma membrane of primary cells.[6][7]

Experimental Protocols

I. Reconstitution and Storage of this compound

Proper handling and storage of the this compound peptide are critical for maintaining its activity.

Materials:

-

Lyophilized this compound peptide

-

Sterile, nuclease-free water or a buffer of choice (e.g., PBS)

-

Sterile, low-protein-binding microcentrifuge tubes

Protocol:

-

Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer to a stock concentration of 1-5 mM. For example, for a 1 mg vial of a peptide with a molecular weight of ~3200 g/mol , adding 312.5 µL of solvent will yield a 1 mM stock solution. Gently vortex to dissolve the peptide completely.

-

Aliquoting: Aliquot the reconstituted stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

II. General Protocol for Treatment of Primary Cells with this compound

This protocol provides a general guideline for treating adherent or suspension primary cells. Optimization of concentration and incubation time is recommended for each specific cell type and experimental question.

Materials:

-

Primary cells in culture

-

Complete cell culture medium appropriate for the primary cell type

-

This compound stock solution (1-5 mM)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding: Seed the primary cells in the appropriate culture vessel and allow them to adhere and stabilize for 24-48 hours before treatment. The seeding density should be optimized for the specific cell type and the duration of the experiment.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Typical working concentrations range from 0.5 µM to 5 µM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and desired biological effect.

-

Cell Treatment:

-

For adherent cells , carefully remove the existing culture medium and replace it with the medium containing the desired concentration of this compound.

-

For suspension cells , add the appropriate volume of the concentrated this compound working solution directly to the cell suspension to achieve the final desired concentration.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period. Incubation times can range from a few minutes for studying rapid signaling events (e.g., protein phosphorylation) to several hours or days for assessing long-term effects (e.g., gene expression, cell differentiation, or cytokine production).[6][8]

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

III. Downstream Assays for Measuring PKC Activation

Several methods can be employed to confirm and quantify the activation of PKC following treatment with this compound.

Activation of conventional and novel PKCs involves their translocation from the cytosol to the cell membrane. This can be visualized by subcellular fractionation followed by Western blotting.

Protocol:

-

Cell Lysis and Fractionation:

-

Wash the treated and control cells with ice-cold PBS.

-

Lyse the cells using a non-ionic detergent-based lysis buffer (e.g., containing Triton X-100 or NP-40) to separate the cytosolic and membrane fractions. Commercially available kits can also be used for this purpose.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic (supernatant) and membrane (pellet) fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the PKC isoform of interest (e.g., PKCβII).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

An increase in the PKC signal in the membrane fraction and a corresponding decrease in the cytosolic fraction of this compound-treated cells indicate PKC activation.[9]

-

PKC activation leads to the phosphorylation of its downstream substrates. Detecting the phosphorylation of known PKC substrates can serve as a reliable indicator of its activity.

Protocol:

-

Cell Lysis: Wash the treated and control cells with ice-cold PBS and lyse them in a lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting:

-

Perform SDS-PAGE and Western blotting as described above.

-

Probe the membrane with a phospho-specific antibody that recognizes a known PKC substrate (e.g., phospho-MARCKS, phospho-Hsp27).[9]

-

Normalize the phospho-protein signal to the total protein level of the respective substrate. An increased phosphorylation signal in treated cells confirms PKC activation.

-

Commercially available PKC kinase activity assay kits provide a quantitative measure of PKC activity. These assays typically use a specific peptide substrate for PKC and a phospho-specific antibody to detect the phosphorylated substrate.[10][11][12]

Protocol:

-

Prepare Cell Lysates: Prepare lysates from treated and control cells according to the manufacturer's instructions of the kinase assay kit.

-

Perform Kinase Assay: Follow the protocol provided with the commercial kit. This typically involves incubating the cell lysate with a PKC-specific substrate and ATP.

-

Detection: The amount of phosphorylated substrate is then quantified, usually through a colorimetric or fluorescent readout.[10][11][12]

Data Presentation

Summarize all quantitative data from the downstream assays in clearly structured tables for easy comparison between control and treated groups.

Table 1: Densitometric Analysis of PKCβII Translocation

| Treatment Group | Cytosolic PKCβII (Arbitrary Units) | Membrane-Bound PKCβII (Arbitrary Units) |

| Control | 1.00 ± 0.12 | 1.00 ± 0.09 |

| This compound (1 µM) | 0.45 ± 0.08 | 2.50 ± 0.21 |

| This compound (5 µM) | 0.21 ± 0.05 | 4.80 ± 0.35 |

Data are presented as mean ± SD from three independent experiments.

Table 2: Quantification of Phospho-Hsp27 Levels

| Treatment Group | Relative Phospho-Hsp27 Levels (Normalized to Total Hsp27) |

| Control | 1.00 ± 0.15 |

| This compound (1 µM) | 3.20 ± 0.25 |

| This compound (5 µM) | 5.60 ± 0.40 |

Data are presented as mean ± SD from three independent experiments.

Table 3: PKC Kinase Activity Assay

| Treatment Group | PKC Activity (Fold Change vs. Control) |

| Control | 1.00 ± 0.10 |

| This compound (1 µM) | 4.50 ± 0.30 |

| This compound (5 µM) | 8.20 ± 0.55 |

Data are presented as mean ± SD from three independent experiments.

Visualizations

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A pseudosubstrate peptide inhibits protein kinase C-mediated phosphorylation in permeabilized Rat-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 11. abcam.com [abcam.com]

- 12. abcam.com [abcam.com]

Application Notes: Delivering Pseudo RACK1 Peptide into Live Cells

Introduction

The Receptor for Activated C Kinase 1 (RACK1) is a highly conserved 36-kDa scaffold protein that plays a crucial role in cellular signaling.[1] It belongs to the Trp-Asp (WD) repeat family of proteins and is integral in coordinating signaling molecules for numerous biological processes, including cell motility, mRNA translation, and apoptosis.[2] RACK1 interacts preferentially with activated Protein Kinase C (PKC), particularly PKCβII, stabilizing its active conformation and localizing it near specific substrates to activate defined pathways.[1][3]

The Pseudo RACK1 (pRACK1) peptide is a powerful tool for investigating PKC-mediated signaling. It is a peptide agonist with a sequence homologous to an autoregulatory site within PKC itself.[4][5] This "pseudoanchoring site" allows the pRACK1 peptide to bind selectively to β-PKC and activate it directly, even in the absence of traditional activators like diacylglycerol.[5][6] Delivering this peptide into live cells enables researchers to specifically probe the downstream consequences of PKC activation.

These application notes provide a detailed overview and protocol for the effective delivery of pRACK1 peptide into live cells, primarily through the use of cell-penetrating peptides (CPPs).

Signaling Pathway and Mechanism of Action

The pRACK1 peptide acts as a specific agonist of Protein Kinase C. In an inactive state, the RACK-binding site on PKC is occupied by an internal pseudo-RACK1 sequence, which serves as an autoregulatory domain. The introduction of exogenous pRACK1 peptide competes for this binding site, leading to the activation of PKC and its subsequent translocation to RACK1 scaffold proteins, initiating downstream signaling cascades.

Principle of Delivery: Cell-Penetrating Peptides (CPPs)

Delivering hydrophilic macromolecules like peptides across the plasma membrane is a significant challenge.[7] A highly effective and widely used method involves conjugating the cargo peptide to a Cell-Penetrating Peptide (CPP).[8][9] CPPs are short peptides, typically 5-30 amino acids long, that can traverse cellular membranes and deliver a variety of molecular cargoes.[8]

For pRACK1, a common strategy is to use a commercially available construct where the pRACK1 peptide is linked to the Antennapedia domain vector peptide via a disulfide bridge.[3][10]

The delivery process follows these key steps:

-

Uptake: The CPP portion of the conjugate interacts with the cell membrane, facilitating rapid uptake of the entire molecule into the cell, often through endocytosis.[10][11][12]

-

Release: Once inside the cell, the disulfide bond is reduced by the high concentration of glutathione and other reducing agents in the cytoplasm.[3][10]

-

Activation: This cleavage releases the free, unmodified pRACK1 peptide, allowing it to interact with and activate its intracellular target, PKC.[10]

Experimental Protocols

This section provides a generalized protocol for the delivery of CPP-conjugated pRACK1 into adherent mammalian cells in culture.

Materials:

-

This compound peptide, conjugated to a CPP (e.g., Antennapedia) via a disulfide bridge (Commercially available from suppliers like MedChemExpress or R&D Systems).[6][10]

-

Sterile, nuclease-free water or appropriate buffer (as recommended by the supplier) to reconstitute the peptide.

-

Complete cell culture medium appropriate for the cell line being used.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Adherent cells of choice, plated in multi-well plates.

-

Control peptide (e.g., scrambled pRACK1 sequence), if available.

Protocol:

-

Peptide Reconstitution:

-

Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

-

Reconstitute the peptide in the recommended solvent (e.g., sterile water) to a stock concentration of 1 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

-

-

Cell Preparation:

-

One day prior to the experiment, seed cells in a multi-well plate (e.g., 24- or 96-well) at a density that will result in 70-80% confluency on the day of treatment.

-

Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Peptide Treatment:

-

On the day of the experiment, thaw an aliquot of the pRACK1 peptide stock solution.

-

Prepare the final working concentrations by diluting the stock solution in fresh, serum-free or complete cell culture medium. (Note: Serum may affect uptake efficiency for some CPPs, but experiments are often performed in complete media).

-

For initial experiments, a concentration range of 1 µM to 5 µM is recommended.[3]

-

Carefully remove the old medium from the cells.

-

Gently add the medium containing the desired concentration of pRACK1 peptide to the cells. Include a vehicle-only control and, if possible, a scrambled peptide control.

-

Incubate the cells for the desired period. Incubation times can range from 1 to 4 hours, depending on the desired downstream readout.

-

-

Post-Incubation and Analysis:

-

After the incubation period, wash the cells 2-3 times with sterile PBS to remove any extracellular peptide.

-

Add fresh, complete culture medium to the cells.

-

The cells can now be incubated for a further period to allow for downstream effects to manifest, or they can be lysed immediately for analysis (e.g., Western blotting for phosphorylated substrates, qPCR for gene expression changes, or immunofluorescence).

-

Quantitative Data Summary

The effective concentration of pRACK1 peptide can be cell-type dependent. The table below summarizes concentrations used in published research.

| Parameter | Value | Cell Type(s) | Notes | Reference |

| Working Concentration | 1 µM - 2.5 µM | Human primary leukocytes, THP-1 cells | A clear dose-response was observed in THP-1 cells. In primary leukocytes, 1 µM was sometimes as effective or more effective than 2.5 µM. | [3] |

| Treatment Goal | Immune Activation | Human primary leukocytes | Assessed by cytokine production and cell surface marker expression (CD86). | [3] |

Logical Flow of Cellular Response

The delivery of pRACK1 initiates a cascade of events, from membrane translocation to a measurable biological outcome. This logical relationship is critical for experimental design and data interpretation.

References

- 1. Receptor for RACK1 Mediates Activation of JNK by Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RACK1 Function in Cell Motility and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunostimulatory effects of RACK1 pseudosubstrate in human leukocytes obtained from young and old donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An autoregulatory region in protein kinase C: the pseudoanchoring site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Delivery of macromolecules into live cells by simple co-incubation with a peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: R&D Systems [rndsystems.com]

- 11. mdpi.com [mdpi.com]

- 12. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Pseudo RACK1 for the Investigation of Immune Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Receptor for Activated C Kinase 1 (RACK1) is a versatile scaffolding protein crucial for the integration of various signaling pathways, including those central to immune cell function. A decline in RACK1 expression, often associated with aging, can lead to impaired immune responses. Pseudo RACK1, a cell-permeable peptide, offers a powerful tool to directly activate Protein Kinase Cβ (PKCβ), a key downstream effector of RACK1, thereby bypassing the requirement for the endogenous RACK1 protein. This allows for the targeted investigation of PKCβ-mediated signaling cascades in immune cell activation and provides a potential strategy to counteract age-related immune deficiencies.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the activation of human immune cells. The presented data and methods are based on studies performed on human leukocytes and the human monocytic cell line THP-1.

Principle of Action

This compound is a synthetic peptide designed to mimic the binding site of RACK1 on PKCβ. Its cell-permeable nature, often facilitated by a carrier peptide like Antennapedia, allows it to enter cells and directly bind to and activate PKCβ. This targeted activation initiates downstream signaling events, leading to the expression of activation markers and the production of cytokines, thus providing a model to study specific aspects of immune cell activation.

A simplified diagram of the proposed signaling pathway is presented below:

Caption: this compound signaling pathway in immune cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on immune cell activation markers and cytokine production in human leukocytes and THP-1 cells.

Table 1: Effect of this compound on Cytokine Production in Human Leukocytes